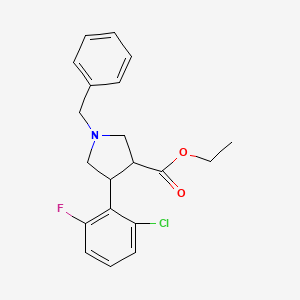![molecular formula C30H48O5 B12301582 17-[5-(1,2-Dihydroxy-2-methylpropyl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12301582.png)
17-[5-(1,2-Dihydroxy-2-methylpropyl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-[5-(1,2-Dihidroxi-2-metilpropil)-2-hidroxi-oxolan-3-il]-4,4,10,13,14-pentametil-1,2,5,6,9,11,12,15,16,17-decahidrociclopenta[a]fenantren-3-ona es un compuesto orgánico complejo con una estructura única. Este compuesto se caracteriza por sus múltiples grupos hidroxilo y un núcleo de ciclopenta[a]fenantreno, que es un motivo estructural común en muchas moléculas biológicamente activas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 17-[5-(1,2-Dihidroxi-2-metilpropil)-2-hidroxi-oxolan-3-il]-4,4,10,13,14-pentametil-1,2,5,6,9,11,12,15,16,17-decahidrociclopenta[a]fenantren-3-ona involucra múltiples pasos, incluyendo la formación del núcleo de ciclopenta[a]fenantreno y la posterior funcionalización de la molécula con grupos hidroxilo. Las rutas sintéticas específicas y las condiciones de reacción pueden variar, pero típicamente implican el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para facilitar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar síntesis química a gran escala utilizando métodos similares a los descritos anteriormente, pero optimizados para la eficiencia y el rendimiento. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y sistemas automatizados para garantizar la calidad constante y un alto rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones
17-[5-(1,2-Dihidroxi-2-metilpropil)-2-hidroxi-oxolan-3-il]-4,4,10,13,14-pentametil-1,2,5,6,9,11,12,15,16,17-decahidrociclopenta[a]fenantren-3-ona puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar cetonas o aldehídos.
Reducción: El compuesto puede reducirse para eliminar las funcionalidades de oxígeno.
Sustitución: Los grupos hidroxilo pueden sustituirse con otros grupos funcionales, como halógenos o grupos alquilo.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo, agentes reductores como el hidruro de aluminio y litio, y agentes halogenantes como el cloruro de tionilo. Las condiciones de reacción pueden variar, pero típicamente implican temperaturas controladas y solventes específicos para garantizar la vía de reacción deseada .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que las reacciones de sustitución pueden producir derivados halogenados .
Aplicaciones Científicas De Investigación
17-[5-(1,2-Dihidroxi-2-metilpropil)-2-hidroxi-oxolan-3-il]-4,4,10,13,14-pentametil-1,2,5,6,9,11,12,15,16,17-decahidrociclopenta[a]fenantren-3-ona tiene diversas aplicaciones en la investigación científica, incluyendo:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por su posible actividad biológica e interacciones con moléculas biológicas.
Medicina: Investigado por sus posibles propiedades terapéuticas, como efectos antiinflamatorios o anticancerígenos.
Industria: Utilizado en el desarrollo de nuevos materiales o como precursor para otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 17-[5-(1,2-Dihidroxi-2-metilpropil)-2-hidroxi-oxolan-3-il]-4,4,10,13,14-pentametil-1,2,5,6,9,11,12,15,16,17-decahidrociclopenta[a]fenantren-3-ona implica su interacción con objetivos y vías moleculares específicas. Estas interacciones pueden incluir la unión a enzimas o receptores, la alteración de las vías de señalización celular y la modulación de la expresión genética. Los objetivos y vías moleculares exactos involucrados pueden variar según el contexto biológico específico .
Comparación Con Compuestos Similares
Compuestos Similares
Colest-1-en-3-ona: Comparte un núcleo de ciclopenta[a]fenantreno similar pero difiere en grupos funcionales y estructura general.
11,17-Dihidroxi-17-(2-hidroxi-acetil)-10,13-dimetil-2,6,7,8,9,11,12,14,15,16-decahidro-1H-ciclopenta[a]fenantren-3-ona: Similar en estructura pero con diferentes posiciones de grupos hidroxilo y grupos funcionales adicionales.
Singularidad
La singularidad de 17-[5-(1,2-Dihidroxi-2-metilpropil)-2-hidroxi-oxolan-3-il]-4,4,10,13,14-pentametil-1,2,5,6,9,11,12,15,16,17-decahidrociclopenta[a]fenantren-3-ona radica en su disposición específica de grupos hidroxilo y la presencia del anillo de oxolano, que puede conferir propiedades químicas y biológicas únicas .
Propiedades
Fórmula molecular |
C30H48O5 |
|---|---|
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
17-[5-(1,2-dihydroxy-2-methylpropyl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O5/c1-26(2)22-9-8-20-19(28(22,5)13-12-23(26)31)11-15-29(6)18(10-14-30(20,29)7)17-16-21(35-25(17)33)24(32)27(3,4)34/h8,17-19,21-22,24-25,32-34H,9-16H2,1-7H3 |
Clave InChI |
AOVNJUKMQOLLCG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(OC5O)C(C(C)(C)O)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12301509.png)



![6-Azabicyclo[3.2.1]octane Hydrochloride](/img/structure/B12301572.png)





![9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)
![Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B12301598.png)
